![molecular formula C23H18ClFN4O2 B2889109 (E)-2-(2-chlorostyryl)-5-(4-(4-fluorobenzoyl)piperazin-1-yl)oxazole-4-carbonitrile CAS No. 941259-13-8](/img/structure/B2889109.png)
(E)-2-(2-chlorostyryl)-5-(4-(4-fluorobenzoyl)piperazin-1-yl)oxazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Compounds with piperazine and fluorobenzoyl groups are synthesized through condensation reactions and characterized by spectroscopic methods, including LCMS, NMR, and IR, alongside X-ray diffraction studies. These methods confirm the molecular structure and purity of synthesized compounds, providing a foundation for understanding their potential applications in medicinal chemistry and materials science (Sanjeevarayappa et al., 2015).
Biological Evaluation
- Several studies have evaluated the biological activities of synthesized compounds, including their antimicrobial, anthelmintic, and antifungal properties. For instance, compounds with piperazine and fluorobenzoyl groups have been shown to possess moderate antimicrobial and anthelmintic activities, suggesting potential applications in developing new therapeutic agents (Sanjeevarayappa et al., 2015).
Antimicrobial Activities
- Novel derivatives, including those with triazole and oxadiazole groups, have been synthesized and shown to possess good to moderate activities against various microorganisms, indicating their potential as antimicrobial agents. These findings underscore the importance of structural modifications in enhancing biological activity and expanding the scope of applications in drug development (Bektaş et al., 2007).
Molecular Docking Studies
- Molecular docking studies have been conducted to understand the interaction between synthesized compounds and biological targets, such as enzymes involved in bacterial DNA replication. These studies help in the rational design of compounds with improved efficacy and specificity towards their biological targets, paving the way for the development of novel therapeutic agents with enhanced activity and reduced toxicity (Mermer et al., 2019).
Eigenschaften
IUPAC Name |
2-[(E)-2-(2-chlorophenyl)ethenyl]-5-[4-(4-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClFN4O2/c24-19-4-2-1-3-16(19)7-10-21-27-20(15-26)23(31-21)29-13-11-28(12-14-29)22(30)17-5-8-18(25)9-6-17/h1-10H,11-14H2/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFAPVTOSBFZWDT-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C=CC3=CC=CC=C3Cl)C#N)C(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=C(N=C(O2)/C=C/C3=CC=CC=C3Cl)C#N)C(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.